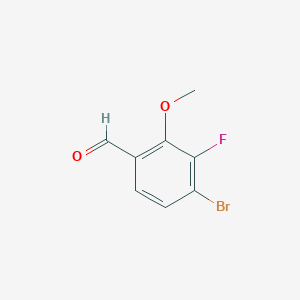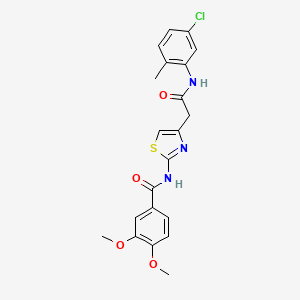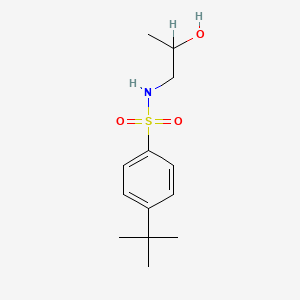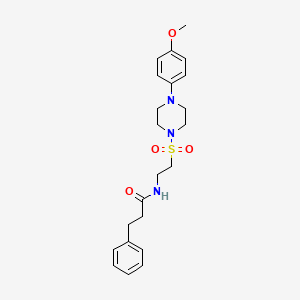
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
説明
4-Bromo-3-fluoro-2-methoxy-benzaldehyde is an organic compound with the empirical formula C8H7BrFO2 . It is used as a building block in the synthesis of a non-acid degradable linker for solid-phase synthesis .
Synthesis Analysis
A new synthesis of this compound is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Molecular Structure Analysis
The molecular weight of this compound is 233.04 . The SMILES string representation is COc1cc(Br)ccc1C=O .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Synthesis of Novel Copolymers
Research demonstrates the use of similar halogenated and methoxy-substituted benzaldehydes in the synthesis of novel copolymers. These copolymers are synthesized via radical initiation and are analyzed for their composition and structural properties. The research indicates the potential of using 4-Bromo-3-fluoro-2-methoxy-benzaldehyde in polymer chemistry for creating materials with specific thermal and physical properties, as evidenced by studies on trisubstituted ethylenes copolymerized with styrene (Kharas et al., 2016).
Metabolism by Fungi
Another area of interest is the metabolism of halogenated compounds by fungi, which has been studied to understand the bioconversion of such compounds. Research on the white rot fungus Bjerkandera adusta shows the fungus's ability to produce halogenated methoxybenzaldehyde metabolites, suggesting potential biotechnological applications in environmental remediation or the synthesis of complex organic compounds (Beck et al., 2000).
Synthesis of Anticancer Compounds
The synthesis and evaluation of novel compounds for anticancer activities also represent a significant application. For example, fluorinated analogues of combretastatin A-4 have been synthesized using similar halogenated and methoxy-substituted benzaldehydes, demonstrating the potential of such compounds in developing new anticancer drugs (Lawrence et al., 2003).
Chemical Reactions and Characterization
Additionally, the reactivity and characterization of methoxy-substituted benzaldehydes have been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry. Studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes offer valuable information for understanding and optimizing chemical reactions involving similar compounds (Malik et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGJFVEOGVKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2636059.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)
![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/no-structure.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2636069.png)
![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)



![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2636077.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2636079.png)
![3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2636080.png)
